molecular formula C27H59FN2O3 B1677197 Olaflur CAS No. 6818-37-7

Olaflur

Cat. No.: B1677197
CAS No.: 6818-37-7
M. Wt: 478.8 g/mol
InChI Key: XSEKRGNRBZNHEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of olaflur begins with cattle’s tallow, which contains fatty acids, mainly stearic acid (C17H35COOH). These fatty acids are hydrolyzed to obtain the corresponding amides, which are then reduced catalytically to primary amines, largely octadecylamine. The addition of acrylonitrile, followed by another reduction, yields N-alkyl-1,3-propanediamines .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes hydrolysis, catalytic reduction, and subsequent chemical reactions to produce the final compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Olaflur undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is this compound itself, which is then used in various dental care formulations .

Scientific Research Applications

Olaflur has a wide range of applications in scientific research, including:

Mechanism of Action

Olaflur forms a film layer on the surface of teeth, facilitating the incorporation of fluoride into the enamel. This process converts the top layers of the enamel’s primary mineral, hydroxylapatite, into the more robust fluorapatite. The fluoridation reaches only a depth of a few nanometers, which helps in strengthening the enamel and preventing dental caries .

Comparison with Similar Compounds

Uniqueness of Olaflur: this compound’s unique surfactant properties, due to its long lipophilic hydrocarbon chain, distinguish it from other fluoride compounds. This property allows it to form a protective film on teeth, enhancing fluoride incorporation and providing additional benefits in dental care .

Properties

CAS No.

6818-37-7

Molecular Formula

C27H59FN2O3

Molecular Weight

478.8 g/mol

IUPAC Name

2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride

InChI

InChI=1S/C27H58N2O3.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;/h30-32H,2-27H2,1H3;1H

InChI Key

XSEKRGNRBZNHEB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F

Appearance

Solid powder

6818-37-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Elmex
Elmex gelee
Elmex protector
N-octadecyltrimethylenediamine-N,N,N'-tris(2-ethanol)dihydrofluoride
Olaflu

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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